molecular formula C15H24O2 B10779593 (+)-Curdione

(+)-Curdione

Cat. No.: B10779593
M. Wt: 236.35 g/mol
InChI Key: KDPFMRXIVDLQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Curdione is a naturally occurring sesquiterpene compound found predominantly in the rhizomes of Curcuma species, such as Curcuma zedoaria and Curcuma aromatica. It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Curdione can be achieved through various methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from Curcuma species. The rhizomes are harvested, dried, and subjected to steam distillation or solvent extraction to isolate the essential oils. The oils are then further purified using chromatographic techniques to obtain pure this compound. Advances in biotechnological methods, such as microbial fermentation, are also being explored to enhance the yield and efficiency of production.

Chemical Reactions Analysis

Types of Reactions: (+)-Curdione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form curdione epoxide.

    Reduction: Reduction reactions can convert this compound to dihydrocurdione.

    Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Curdione epoxide.

    Reduction: Dihydrocurdione.

    Substitution: Halogenated derivatives of curdione.

Scientific Research Applications

Anti-Tumor Properties

Curdione has been extensively studied for its anti-cancer effects, particularly against uterine leiomyosarcoma (uLMS). Research indicates that curdione induces apoptosis and autophagy in uLMS cells, leading to significant reductions in cell viability and tumor growth in both in vitro and in vivo models. The mechanism involves the downregulation of indoleamine-2,3-dioxygenase-1 (IDO1), which is crucial for curdione's anti-tumor effects.

Case Study: Uterine Leiomyosarcoma

  • Objective : To evaluate the anti-tumor effects of curdione on uLMS.
  • Methods :
    • In vitro assays on SK-UT-1 and SK-LMS-1 cell lines.
    • In vivo studies using a xenograft model.
  • Results : Curdione decreased tumor weight and volume without adverse effects on body weight or organ histopathology. It induced G2/M phase cell cycle arrest and increased apoptosis markers (cleaved caspases 3, 6, and 9) .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of curdione is vital for its potential therapeutic applications. A recent study utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to analyze the pharmacokinetics of curdione in mice.

Key Findings

  • Administration : Intravenous (5 mg/kg) and oral (20 mg/kg) routes were evaluated.
  • Results :
    • The half-life of curdione was relatively short.
    • Bioavailability was determined to be approximately 6.5%, indicating moderate absorption after oral administration .

Reproductive Toxicity

While curdione exhibits beneficial properties such as anti-inflammatory effects, recent studies have raised concerns about its reproductive toxicity. Research focusing on HTR-8/SVneo cells revealed that curdione could induce oxidative stress and damage cellular structures.

Case Study: Reproductive Toxicity Assessment

  • Objective : To explore the potential reproductive toxicity of curdione.
  • Methods :
    • Multiomics profiling including epigenetics, proteomics, and metabolomics.
    • Exposure to varying concentrations of curdione (up to 1000 μM).
  • Results : Curdione exposure led to alterations in gene expression and protein levels associated with oxidative stress and mitochondrial dysfunction. Key proteins affected included Wnt6 and β-catenin .

Other Biological Activities

In addition to its anti-tumor properties, curdione has shown promise in other areas:

  • Antibacterial Effects : Curdione combined with borneol has been studied for its efficacy against human papillomavirus (HPV) infections .
  • Enzyme Inhibition : Curdione plays a role in inhibiting CYP3A4 activity, which is significant for drug metabolism .

Summary Table of Applications

ApplicationDescriptionKey Findings
Anti-TumorInduces apoptosis in uLMS cellsDecreased tumor weight/volume; mediated by IDO1
PharmacokineticsEvaluated via UPLC-MS/MS in miceBioavailability ~6.5%; short half-life
Reproductive ToxicityAssessed in HTR-8/SVneo cellsInduced oxidative stress; altered gene/protein expression
AntibacterialCombined with borneol against HPVEffective against mixed bacterial infections
Enzyme InhibitionInhibits CYP3A4 activityImplications for drug metabolism

Mechanism of Action

The mechanism of action of (+)-Curdione involves multiple molecular targets and pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response. Additionally, this compound modulates the expression of various cytokines and enzymes involved in inflammatory processes. Its anti-tumor effects are attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

(+)-Curdione can be compared with other sesquiterpenes such as:

    Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and antioxidant properties.

    Germacrone: A sesquiterpene with similar anti-tumor activities.

    Furanodiene: Known for its anti-inflammatory and anti-cancer effects.

Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct biological activities. Unlike curcumin, which is more widely studied, this compound offers a different spectrum of bioactivity, particularly in its anti-microbial and anti-tumor effects.

Biological Activity

(+)-Curdione, a sesquiterpene derived from the essential oil of Curcuma aromatica, has garnered significant attention due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Curdione is characterized by its unique sesquiterpene structure, which contributes to its biological activity. The molecular formula is C15H22OC_{15}H_{22}O, and its structure can be represented as follows:

Curdione C15H22O\text{Curdione }\text{C}_{15}\text{H}_{22}\text{O}

Anticancer Activity

Numerous studies have reported the anticancer properties of curdione, particularly against various cancer cell lines.

  • Induction of Apoptosis : Curdione has been shown to induce apoptosis in cancer cells through intrinsic pathways. In a study involving human uterine leiomyosarcoma (uLMS) cells, curdione treatment led to increased levels of cleaved caspases (3, 6, and 9), indicating activation of the apoptotic cascade .
  • Cell Cycle Arrest : Curdione induces G2/M phase arrest in cancer cells. This was evidenced by flow cytometry analysis demonstrating altered cell cycle distribution in treated uLMS cells .
  • Inhibition of IDO1 : The anti-tumor effects are mediated by the down-regulation of indoleamine-2,3-dioxygenase-1 (IDO1), which plays a role in immune evasion by tumors. Curdione's inhibition of IDO1 was associated with reduced tumor weight and volume in xenograft models without adverse effects on body weight or organ health .

Summary of Research Findings

StudyCell LineMechanismKey Findings
uLMSApoptosis & Cell Cycle ArrestInduces apoptosis via caspase activation; causes G2/M phase arrest; inhibits IDO1 expression.
MCF-7CytotoxicitySignificant inhibition of cell viability at concentrations ≥ 200 µM; involvement in multiple signaling pathways including MAPK and PI3K-Akt.
Caco-2CYP3A4 InhibitionDemonstrated inhibitory effect on CYP3A4 activity, suggesting potential drug interaction implications.

Case Study 1: Uterine Leiomyosarcoma

In vitro and in vivo studies demonstrated that curdione significantly inhibited the proliferation of uLMS cells. The half-maximal inhibitory concentration (IC50) for SK-UT-1 cells was found to be 327 μM . The study highlighted curdione's potential as a therapeutic agent against aggressive uterine cancers.

Case Study 2: Breast Cancer

Research indicated that curdione affects multiple signaling pathways implicated in breast cancer treatment, including estrogen and Wnt pathways. The compound showed significant cytotoxicity against MCF-7 cells at higher concentrations, further supporting its role as an anti-cancer agent .

Properties

IUPAC Name

6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPFMRXIVDLQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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